Cas no 27550-64-7 (Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-)

Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- structure
27550-64-7 structure
Product Name:Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
CAS No:27550-64-7
MF:C16H21N3O3
MW:303.356243848801
CID:267632
PubChem ID:119654
Update Time:2025-04-19

Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
    • N-[3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide
    • Acetamide, N-(3-(((2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-
    • Acetamide, N-(3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-
    • N-(3-(((2,5-Dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)acetamide
    • N-(3-{[2-(2,5-dioxopyrrolidin-1-yl)ethyl](ethyl)amino}phenyl)acetamide
    • EINECS 248-519-3
    • NS00028321
    • Acetamide, N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
    • Oprea1_623295
    • N-[3-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]acetamide
    • Y22GTM8H5R
    • IDI1_015696
    • DTXSID8067317
    • QNRQNXKUSKBAET-UHFFFAOYSA-N
    • CCG-46728
    • HMS1443D19
    • Acetanilide, 3'-[ethyl(2-succinimidoethyl)amino]-
    • N-[3-[[(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]acetamide
    • N-[3-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl-ethylamino]phenyl]acetamide
    • Acetamide, N-[3-(ethyl)[2-(2,5-dioxopyrrolidin-1-yl)ethyl]amino]phenyl-
    • N-(3-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl](ethyl)amino]phenyl)acetamide #
    • Acetamide, N-[3-[[(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
    • 27550-64-7
    • SR-01000636405-1
    • Maybridge3_004309
    • SCHEMBL11075740
    • Inchi: 1S/C16H21N3O3/c1-3-18(9-10-19-15(21)7-8-16(19)22)14-6-4-5-13(11-14)17-12(2)20/h4-6,11H,3,7-10H2,1-2H3,(H,17,20)
    • InChI Key: QNRQNXKUSKBAET-UHFFFAOYSA-N
    • SMILES: O=C1CCC(N1CCN(C1C=CC=C(C=1)NC(C)=O)CC)=O

Computed Properties

  • Exact Mass: 303.15843
  • Monoisotopic Mass: 303.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 69.7Ų

Experimental Properties

  • PSA: 69.72
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd